molecular formula C4H7NO2 B1141830 Methyl 3-aminoacrylate CAS No. 124703-69-1

Methyl 3-aminoacrylate

Cat. No.: B1141830
CAS No.: 124703-69-1
M. Wt: 101.10 g/mol
InChI Key: YHNZLOOOVQYYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminoacrylate is an organic compound with the molecular formula C4H7NO2. It is a derivative of acrylic acid, where the carboxylic acid group is esterified with methanol, and an amino group is attached to the alpha carbon. This compound is known for its reactivity due to the presence of both an amino group and an ester group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-aminoacrylate can be synthesized through various methods. One common approach involves the Michael addition of amines to methyl acrylates. This reaction can be promoted by microwave irradiation, which significantly reduces reaction time and increases yield and purity . The reaction typically involves the use of methanol as a solvent and benzylamine as a nucleophile.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for efficient and safe synthesis by reacting (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor . This process minimizes the formation of unwanted side products and facilitates handling of the formed slurry.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminoacrylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or other amines can be used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted aminoacrylates.

Scientific Research Applications

Methyl 3-aminoacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-aminoacrylate involves its reactivity due to the presence of both an amino group and an ester group. The amino group can act as a nucleophile, participating in various substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Methyl 3-aminoacrylate can be compared with other similar compounds such as:

    Methyl acrylate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.

    Ethyl 3-aminoacrylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

    Methyl 3-aminocrotonate: Contains a similar amino group but has a different position of the double bond, leading to different reactivity patterns.

This compound is unique due to its combination of an amino group and an ester group, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

124703-69-1

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

methyl 3-aminoprop-2-enoate

InChI

InChI=1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3

InChI Key

YHNZLOOOVQYYCP-UHFFFAOYSA-N

SMILES

COC(=O)C=CN

Canonical SMILES

COC(=O)C=CN

Origin of Product

United States
Customer
Q & A

Q1: How are methyl 3-aminoacrylates synthesized using 2H-azirines?

A: Methyl 3-aminoacrylates can be synthesized by reacting methyl 2-aryl-2H-azirine-3-carboxylates with primary or secondary aliphatic amines. [] This reaction proceeds through an addition-ring opening mechanism, where the amine nucleophile attacks the carbon atom of the azirine's CN bond. This initially forms an aziridine intermediate, which then rearranges to yield the more stable methyl 3-aminoacrylate product. [] For example, reacting methyl 2-aryl-2H-azirine-3-carboxylate with morpholine yields methyl (E)-3-amino-3-(2,6-dichlorophenyl)-2-morpholin-4-ylpropenoate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.